molecular formula C18H26N2O2 B2470779 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 940841-75-8

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No. B2470779
CAS RN: 940841-75-8
M. Wt: 302.418
InChI Key: JQKYRECSXJMSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, this compound 41-2272 promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. This compound 41-2272 also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, this compound 41-2272 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. This compound 41-2272 is also stable and easy to handle, which simplifies experimental procedures. However, this compound 41-2272 has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound 41-2272 has low aqueous solubility, which can make it difficult to dissolve in aqueous solutions.

Future Directions

For scientific research include studying its therapeutic applications and synthesizing new analogs to improve its pharmacological properties.

Synthesis Methods

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 can be synthesized by reacting 4-tert-butylphenol with 2-cyano-3-methylbutan-2-ol in the presence of a base and a catalyst. The resulting intermediate is then reacted with acetic anhydride to yield this compound 41-2272. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. This compound 41-2272 has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13(2)18(6,12-19)20-16(21)11-22-15-9-7-14(8-10-15)17(3,4)5/h7-10,13H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKYRECSXJMSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.